Lipophilicity (LogP) Comparison: Isobutyl vs. Propyl Analog
The computed XLogP3-AA value for [(2-Bromophenyl)methyl](2-methylpropyl)amine is 3.3, which is higher than the 2.5 value computed for its direct n-propyl analog, [(2-Bromophenyl)methyl](propyl)amine [1][2]. This difference is due to the increased branching and carbon count of the isobutyl group.
Propyl analog: 2.5
Δ +0.8 log units
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | [(2-Bromophenyl)methyl](propyl)amine: 2.5 |
| Quantified Difference | +0.8 log units |
| Conditions | Computational prediction method (PubChem release 2019.06.18) |
Why This Matters
A higher LogP indicates increased hydrophobicity, which affects retention time in reverse-phase HPLC, requires different solvent systems for purification, and influences membrane permeability in cell-based assays.
- [1] PubChem. Computed Properties for CID 28428646: [(2-Bromophenyl)methyl](2-methylpropyl)amine. View Source
- [2] PubChem. Computed Properties for CID 51004164: [(2-Bromophenyl)methyl](propyl)amine. View Source
